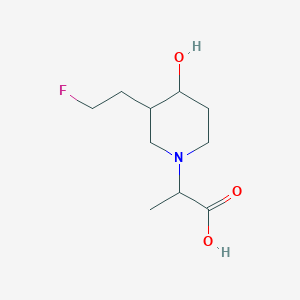

2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)propanoic acid

Description

2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)propanoic acid is a fluorinated piperidine derivative featuring a propanoic acid backbone. Its structure includes a hydroxyl group at the 4-position of the piperidine ring and a 2-fluoroethyl substituent at the 3-position. This combination of functional groups confers unique physicochemical properties, such as enhanced polarity from the hydroxyl group and modulated lipophilicity due to the fluorine atom. The compound is likely of interest in pharmaceutical research, particularly as a synthetic intermediate or bioactive molecule, given the prevalence of piperidine and fluorinated motifs in drug discovery .

Properties

IUPAC Name |

2-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-7(10(14)15)12-5-3-9(13)8(6-12)2-4-11/h7-9,13H,2-6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBNMNNOZCMUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCC(C(C1)CCF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)propanoic acid is a piperidine derivative that has garnered interest due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

- Molecular Formula : C10H18FNO3

- Molecular Weight : 219.25 g/mol

- Purity : Minimum 95%

- Physical Properties :

- Melting Point: Not specified

- Boiling Point: Not specified

- Density: Not specified

These properties are crucial for understanding the compound's behavior in biological systems and its potential applications in pharmaceuticals .

The biological activity of this compound is believed to be linked to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest it may act as an inhibitor for certain phosphodiesterases, which play a significant role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP), affecting various physiological processes such as inflammation and neurotransmission .

Anti-inflammatory Effects

Research has indicated that derivatives of this compound exhibit anti-inflammatory properties. A study highlighted the synthesis and evaluation of related compounds, which demonstrated significant anti-inflammatory activity. The mechanism involves the modulation of inflammatory mediators, suggesting that similar effects might be expected from this compound .

Neuropharmacological Potential

The compound's structural characteristics suggest potential neuropharmacological applications. It may influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and cognitive functions. The presence of the piperidine ring is often associated with psychoactive properties, warranting further investigation into its effects on neurological disorders .

Case Study 1: Anti-inflammatory Evaluation

In a recent study, a series of piperidine derivatives were synthesized and tested for their anti-inflammatory activity using various in vitro assays. The results indicated that compounds with similar structural motifs to this compound showed significant inhibition of pro-inflammatory cytokines, leading to reduced inflammation in cellular models .

Case Study 2: Neuropharmacological Assessment

Another study explored the neuropharmacological effects of related compounds on animal models exhibiting anxiety-like behaviors. The administration of these compounds resulted in a marked decrease in anxiety levels, suggesting that this compound could possess similar anxiolytic effects due to its chemical structure .

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Anti-inflammatory Activity | Significant reduction in inflammatory markers observed. |

| Neuropharmacological Effects | Decreased anxiety-like behaviors in animal models. |

| Mechanism | Potential phosphodiesterase inhibition leading to increased cAMP levels. |

These findings underscore the compound's potential therapeutic applications, particularly in treating inflammatory diseases and psychiatric disorders.

Comparison with Similar Compounds

Key Compounds for Comparison:

Target Compound: this compound Molecular Formula: C₁₀H₂₀FNO₃ Molecular Weight: 221.3 g/mol Substituents: 4-hydroxypiperidin-1-yl, 2-fluoroethyl, propanoic acid. Key Features: Hydroxyl group enhances solubility; fluorine improves metabolic stability; piperidine ring introduces basicity.

(2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic Acid (Imp. A, CAS 66622-47-7) Molecular Formula: C₁₃H₁₈O₂ Molecular Weight: 206.3 g/mol Substituents: 3-(2-methylpropyl)phenyl, propanoic acid. Key Features: Bulky alkyl chain increases lipophilicity; absence of heterocycles reduces polarity.

3-(3,4,5-Trifluorophenyl)propanoic Acid () Molecular Formula: C₉H₇F₃O₂ Molecular Weight: 204.1 g/mol Substituents: 3,4,5-trifluorophenyl, propanoic acid. Key Features: Electron-withdrawing fluorines stabilize aromatic ring; high lipophilicity due to trifluorination.

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (, CAS 180576-05-0)

- Molecular Formula : C₂₂H₂₃N₃O₄

- Molecular Weight : 401.4 g/mol

- Substituents : FMOC-protected piperazine, acetic acid.

- Key Features : FMOC group aids in solid-phase synthesis; piperazine ring offers two basic nitrogen atoms.

Comparative Data Table

Critical Insights from Structural Differences

Piperidine vs. Piperazine Rings: The target compound’s piperidine ring (one nitrogen) is less basic than the piperazine analog (two nitrogens) in .

Fluorine Substituent Effects: The 2-fluoroethyl group in the target compound likely increases lipophilicity compared to non-fluorinated analogs (e.g., Imp. A in ). However, fluorine on an aliphatic chain (target) versus an aromatic ring () leads to different electronic effects: aliphatic fluorine is less electron-withdrawing .

Hydroxyl Group Impact: The 4-hydroxyl group in the target compound enhances aqueous solubility relative to non-hydroxylated analogs like Imp. A or the trifluorophenyl derivative. This property is critical for bioavailability in hydrophilic environments .

Molecular Weight and Drug-Likeness :

- The target compound (221.3 g/mol) falls within the acceptable range for oral bioavailability (MW < 500), unlike the FMOC-piperazine derivative (401.4 g/mol), which may face permeability challenges .

Preparation Methods

The fluorinated ethyl group introduction is typically achieved by nucleophilic substitution or alkylation reactions using fluorinated alkyl halides.

Fluoroalkylation of Piperidines:

The 2-fluoroethyl group can be introduced via alkylation of the piperidine nitrogen or carbon atoms using 2-fluoroethyl bromide or chloride under basic conditions. This method demands careful control of reaction temperature and stoichiometry to prevent over-alkylation or side reactions.Hydroxylation at the 4-position:

Hydroxylation of piperidine rings can be performed via selective oxidation or by starting from suitably functionalized precursors. For example, 4-hydroxypiperidine derivatives can be synthesized by reduction of 4-ketopiperidine intermediates or by epoxidation followed by ring opening.

Preparation of 2-Fluoro-4-Hydroxybenzaldehyde as a Key Building Block (Related Fluorinated Intermediate)

A relevant synthetic route from patent literature describes the preparation of 2-fluoro-4-hydroxybenzaldehyde , which shares the fluorine and hydroxyl functional groups and may serve as a precursor or analog in fluorinated compound synthesis:

| Step | Reaction Description | Key Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation of 3-fluorophenol with 2-bromopropane | 3-fluorophenol, K2CO3, 2-bromopropane, organic solvent (acetonitrile, acetone, THF, or DMF), heat | Formation of 1-fluoro-3-isopropoxybenzene |

| 2 | Bromination of alkylated fluorophenol | Bromination reagent, organic solvent | 1-bromo-2-fluoro-4-isopropoxybenzene |

| 3 | Grignard reaction with isopropyl magnesium chloride and DMF | THF solvent, -10 to 0 °C | 2-fluoro-4-isopropoxybenzaldehyde |

| 4 | Deprotection with boron trichloride | BCl3 reagent | 2-fluoro-4-hydroxybenzaldehyde |

This method achieves high purity (99.5%) and mild reaction conditions, showing an effective fluorine and hydroxyl incorporation strategy.

General Synthetic Strategy for 2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)propanoic Acid

Based on the above insights, a plausible synthetic route can be outlined as follows:

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4-hydroxypiperidine intermediate | Starting from 4-ketopiperidine or protected piperidine derivatives | Protect other functional groups as needed |

| 2 | Introduction of 2-fluoroethyl substituent at 3-position | Alkylation using 2-fluoroethyl bromide or chloride, base (e.g., K2CO3), solvent (DMF or acetonitrile) | Control temperature to avoid side reactions |

| 3 | Attachment of propanoic acid moiety at nitrogen | Acylation with propanoic acid derivative (e.g., propanoyl chloride) or via amide bond formation | Use coupling agents if necessary (e.g., EDC, DCC) |

| 4 | Deprotection and purification | Acid/base workup, chromatography | Ensure stereochemical integrity and high purity |

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Fluoroalkylation temperature | 0 to 50 °C | Lower temperatures favor selectivity |

| Hydroxylation method | Oxidation or reduction from ketone | Choice depends on starting material |

| Solvents | DMF, THF, acetonitrile | Polar aprotic solvents preferred |

| Bases | Potassium carbonate, sodium hydride | For alkylation steps |

| Purification | Chromatography, crystallization | High purity (>95%) required for pharmaceutical use |

Research Findings and Optimization Notes

- Use of protecting groups (e.g., isopropyl for phenolic hydroxyl) improves yields and purity during fluorination steps.

- Grignard reagents enable selective aldehyde formation in fluorinated aromatic systems, which may be adapted for piperidine ring modifications.

- Biocatalytic methods offer a green alternative for fluorinated hydroxy acid synthesis but require further development for complex piperidine derivatives.

- Reaction conditions must be optimized to prevent defluorination or degradation of sensitive fluorinated substituents.

- Careful control of stoichiometry and temperature is critical in alkylation steps to avoid multiple substitutions or ring openings.

Q & A

Q. Why do NMR spectra show unexpected splitting patterns for the fluoroethyl group?

- Methodological Answer : Fluorine-19 coupling () can split proton signals into doublets or triplets. Acquire -NMR to directly observe fluorine environments. Use decoupling experiments to suppress splitting. Confirm assignments with 2D heteronuclear correlation spectroscopy (HMBC/HSQC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.